molecular formula C10H12N2O3 B13708395 (Z)-4-(1,3-dioxolan-2-yl)-N'-hydroxybenzimidamide

(Z)-4-(1,3-dioxolan-2-yl)-N'-hydroxybenzimidamide

Cat. No.: B13708395
M. Wt: 208.21 g/mol
InChI Key: ALLSEOFWLPSQKK-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-yl)-N’-hydroxy-benzenecarboximidamide is an organic compound that features a dioxolane ring attached to a benzenecarboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . This reaction is usually catalyzed by acids such as p-toluenesulfonic acid in refluxing toluene, allowing for the continuous removal of water from the reaction mixture .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods. For instance, the use of eco-friendly reductants like glucose in an alkaline medium has been explored for the synthesis of related compounds . This approach not only reduces the environmental impact but also enhances the overall yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-yl)-N’-hydroxy-benzenecarboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The dioxolane ring can be deprotected under acidic conditions to yield the corresponding carbonyl compound . Additionally, the benzenecarboximidamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids for deprotection (e.g., hydrochloric acid), bases for nucleophilic substitution (e.g., sodium hydroxide), and oxidizing agents for oxidation reactions (e.g., potassium permanganate) .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the dioxolane ring yields the corresponding aldehyde or ketone, while nucleophilic substitution can introduce various functional groups onto the benzenecarboximidamide moiety .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

4-(1,3-dioxolan-2-yl)-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C10H12N2O3/c11-9(12-13)7-1-3-8(4-2-7)10-14-5-6-15-10/h1-4,10,13H,5-6H2,(H2,11,12)

InChI Key

ALLSEOFWLPSQKK-UHFFFAOYSA-N

Isomeric SMILES

C1COC(O1)C2=CC=C(C=C2)/C(=N\O)/N

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=NO)N

Origin of Product

United States

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